molecular formula C10H8N2 B3352226 1H-Indole-1-acetonitrile CAS No. 4414-73-7

1H-Indole-1-acetonitrile

Cat. No.: B3352226
CAS No.: 4414-73-7
M. Wt: 156.18 g/mol
InChI Key: HNOQGHCFHGIUHC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indole (B1671886) Derivatives in Chemical Sciences

The study of indole chemistry dates back to the 19th century with the investigation of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed a formula for the parent compound. wikipedia.orgpcbiochemres.com Throughout the late 1800s, certain indole derivatives were important as dyestuffs. wikipedia.orgpcbiochemres.com The 1930s marked a surge in interest as the indole nucleus was identified in crucial alkaloids like tryptophan and auxins, a field of research that remains active today. wikipedia.orgpcbiochemres.com

Indole derivatives are a significant class of compounds in medicinal chemistry, recognized for their extensive biological activities and therapeutic potential. samipubco.comnih.gov Their importance in physiology and pharmacology stems from being the foundational structures of key biomolecules such as neurotransmitters, hormones, and alkaloids. samipubco.com The indole structure is a key component in essential biomolecules like serotonin (B10506) and melatonin, underscoring its biological significance. nih.gov The versatility of the indole scaffold has made it a cornerstone in modern drug discovery. nih.gov

Structural Overview and Nomenclature Conventions Relevant to 1H-Indole-1-acetonitrile

This compound is an organic compound featuring a bicyclic structure. This structure consists of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org The nomenclature "1H-Indole" indicates that the nitrogen atom in the pyrrole ring is at the first position and bears a hydrogen atom. wikipedia.org In this compound, an acetonitrile (B52724) group (-CH₂CN) is attached to this nitrogen atom.

The systematic IUPAC name for this compound is (1H-indol-1-yl)acetonitrile. It is also known by other names such as Indole-1-acetonitrile. The presence of the electron-rich indole ring and the nitrile group are key structural features that determine its chemical reactivity.

Table 1: Physicochemical Properties of Indole Derivatives

PropertyValue
Molecular FormulaC₁₀H₈N₂
Molecular Weight156.18 g/mol
AppearanceWhite solid
Melting Point52-54 °C (Indole)
Boiling Point253-254 °C (Indole)
Solubility in water0.19 g/100 ml (20 °C, Indole)

Note: Data for the parent indole compound is provided for context. Specific data for this compound may vary.

Scope of Academic Inquiry into this compound and Related Scaffolds

Academic research on this compound and its derivatives spans various chemical disciplines. A primary area of investigation is its use as a synthetic intermediate. Researchers have explored its utility as a building block for constructing more complex indole-containing molecules, which are of interest in pharmaceutical and agrochemical development.

The synthesis of this compound itself has been a subject of study. Common methods include the reaction of indole with chloroacetonitrile (B46850) in the presence of a base. Palladium-catalyzed cross-coupling reactions have also been employed to synthesize indole derivatives. mdpi.com

Furthermore, the chemical reactivity of the this compound scaffold is an active area of research. Studies have investigated various reactions such as oxidation, reduction, and electrophilic substitution, owing to the electron-rich character of the indole ring. The nitrile group also offers a site for chemical transformations.

Recent research has also focused on the biological potential of indole derivatives. While this article will not detail specific biological activities, it is noteworthy that the broader class of indole compounds is investigated for various therapeutic applications. samipubco.comnih.gov For instance, some indole derivatives have been studied for their ability to inhibit tubulin polymerization, a mechanism relevant in cancer research. nih.gov

Table 2: Spectroscopic Data for Indole Derivatives

Spectroscopic TechniqueCharacteristic Features
¹H NMRAromatic protons typically appear in the region of δ 6.5–8.5 ppm.
¹³C NMRThe nitrile carbon atom exhibits a chemical shift around δ 120 ppm.
IR SpectroscopyA characteristic C≡N stretching vibration is observed around 2240 cm⁻¹.
Mass SpectrometryThe molecular ion peak for C₁₀H₈N₂ would be at m/z 156.

Note: This table provides general expected spectroscopic features for indole acetonitriles. Actual values can vary based on the specific compound and experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-indol-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOQGHCFHGIUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481521
Record name 1H-Indole-1-acetonitrile
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Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-73-7
Record name 1H-Indole-1-acetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indole 1 Acetonitrile and Its Chemical Analogues

Traditional Synthetic Routes and Reaction Conditions

The foundational methods for synthesizing the indole (B1671886) framework, and subsequently 1H-Indole-1-acetonitrile, have relied on well-established organic reactions. These include direct alkylation of the indole nitrogen and multi-step sequences involving condensation and cyclization.

Alkylation Strategies for N-Substitution

The most direct approach to this compound involves the N-alkylation of an indole precursor with a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the indole ring attacks the electrophilic carbon of the haloacetonitrile.

The efficiency of this alkylation is often dependent on the reaction conditions. The use of a base is crucial to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3). rsc.org The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) being frequently used to facilitate the reaction. nih.govbeilstein-journals.org For instance, the synthesis of related indolylacetonitriles has been achieved by reacting the corresponding indole with ethyl bromoacetate (B1195939) in DMF in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures. nih.govbeilstein-journals.org

While direct, this method can sometimes be complicated by competing C-alkylation, particularly at the electron-rich C3 position of the indole ring. However, careful control of reaction parameters can favor the desired N-substituted product.

Condensation and Cyclization Approaches

A variety of named reactions in organic chemistry provide pathways to the indole core itself, which can then be functionalized to yield this compound. These methods often involve the condensation of simpler aromatic precursors followed by a cyclization step. rsc.orgrsc.org

Classic examples include:

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org While versatile, it may not be the most direct route to N-substituted acetonitriles.

Reissert Indole Synthesis: This approach utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring. rsc.org

Leimgruber-Batcho Indole Synthesis: This is a two-step procedure that involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization. rsc.org It is a widely used method for its high yields and applicability to a range of substituted indoles.

Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. rsc.org

These cyclization strategies are powerful for creating a diverse array of substituted indoles. Once the indole ring is formed, the acetonitrile (B52724) moiety can be introduced via N-alkylation as described previously.

Modern Catalytic Synthetic Pathways

In recent years, the field of organic synthesis has been revolutionized by the development of transition metal-catalyzed reactions. These methods offer milder reaction conditions, greater functional group tolerance, and often higher selectivity compared to traditional approaches. The synthesis of this compound and its analogs has benefited significantly from these advancements. arabjchem.orgmdpi.com

Transition Metal-Catalyzed Functionalization

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the formation of carbon-carbon and carbon-nitrogen bonds, which are key steps in the synthesis of complex indole derivatives. arabjchem.orgmdpi.com

Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling reactions. mdpi.commdpi.comorganic-chemistry.org In the context of indole synthesis, palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are instrumental. mdpi.commdpi.com

For the synthesis of indoleacetonitrile derivatives, palladium-catalyzed C-H activation has become a particularly valuable tool. indianchemicalsociety.combris.ac.uklongdom.org This strategy allows for the direct functionalization of the indole ring without the need for pre-installed activating groups. For example, palladium-catalyzed reactions can achieve regioselective alkylation at the C2 position of the indole nucleus. organic-chemistry.orglongdom.org

A plausible palladium-catalyzed route to a precursor of this compound could involve the coupling of a suitably protected 2-haloindole with a reagent that can be subsequently converted to the acetonitrile group. Research has shown that palladium diacetate in combination with phosphine (B1218219) ligands can effectively catalyze the reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide to produce indoles. acs.org

Catalyst SystemSubstrateProductYield (%)Reference
Pd(OAc)₂ / PPh₃ / COSubstituted 2-nitrostyrenesSubstituted indolesModerate to Excellent acs.org
Pd(OAc)₂ / NorborneneIndoles and ethyl 2-bromoacetateEthyl 2-(1H-indol-2-yl)acetatesModerate to Good longdom.org
PdCl₂(MeCN)₂ / Ag⁺N-allyl-1H-indole-2-carboxamidesβ-carbolinones- beilstein-journals.org

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. acs.orgacs.orgnih.gov Copper-mediated reactions are particularly useful for cyanation reactions, which are directly relevant to the synthesis of this compound. acs.orgacs.orgtezu.ernet.in

Recent research has demonstrated the direct C-H cyanation of indoles using acetonitrile as the cyano source, mediated by a copper catalyst system. acs.org For instance, a Cu/TEMPO/(Me₃Si)₂N system has been shown to promote the C3-cyanation of indoles. acs.org Another study reported a copper-mediated C2-cyanation of indoles where a removable pyrimidyl group on the indole nitrogen directs the selectivity. acs.orgnih.gov

These copper-mediated C-H activation/cyanation reactions provide a direct and atom-economical route to cyano-functionalized indoles, which are immediate precursors or analogs of this compound.

Catalyst SystemSubstrateProductPosition of CyanationYield (%)Reference
Cu/TEMPO/(Me₃Si)₂NIndoles3-CyanoindolesC3Moderate to Good acs.org
Copper-mediatedN-pyrimidyl-indolesIndole-2-carbonitrilesC2- acs.orgnih.gov

Photoredox Catalysis for Cyanomethylation

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of indoles, including cyanomethylation. This method provides a mild and efficient alternative to traditional synthetic routes, which often require harsh conditions or multi-step procedures.

The direct cyanomethylation of indoles at the 2- or 3-position has been successfully achieved using photoredox catalysis. nih.govnih.gov This reaction introduces the versatile nitrile synthon as a radical generated from bromoacetonitrile, a photocatalyst, and a blue LED light source. nih.govnih.govacs.org The process avoids the need for stoichiometric redox reagents and high heat. nih.govacs.org

The proposed reaction mechanism involves a photoexcited iridium-based catalyst that reduces bromoacetonitrile via single-electron transfer. nih.govacs.orgaablocks.com This reduction generates a radical anion that decomposes to a bromide anion and the crucial acetonitrile radical. nih.govacs.org This electron-deficient radical then couples to the electron-rich indole ring, typically at the C2 or C3 position. nih.govacs.orgescholarship.org The resulting radical intermediate is then oxidized, regenerating the photocatalyst and completing the catalytic cycle. nih.govacs.org

A range of indole substrates featuring alkyl, aryl, halogen, ester, and ether functional groups are compatible with this method, affording cyanomethylated products in yields from 16% to 90%. nih.govnih.govacs.org When the C2 position of the indole is blocked, radical addition proceeds at the electron-rich C3 position. nih.govescholarship.org For instance, 2-methyl indole yields the 3-cyanomethyl product, and an indole with an ethyl ester at the C2-position also affords the 3-cyanomethylated product. nih.govescholarship.org

Organocatalysis in Indole Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a distinct approach to indole functionalization. Chiral organocatalysts, in particular, have enabled the development of highly enantioselective transformations.

A prominent strategy in the organocatalytic functionalization of indoles involves the use of chiral Brønsted acids, such as SPINOL-derived or BINOL-derived phosphoric acids. oaepublish.comchemrxiv.org These catalysts can activate indole derivatives, like 2-indolylmethanols, by facilitating dehydration to generate reactive intermediates such as vinyliminiums or delocalized cations. oaepublish.com This activation changes the reactivity of the indole ring, rendering the C3-position electrophilic, a phenomenon known as C3-umpolung reactivity. oaepublish.com

This strategy has been successfully applied in a variety of asymmetric reactions. For example, the organocatalytic asymmetric reduction of indole-containing tertiary alcohols can produce highly enantioenriched triarylmethanes using a chiral phosphoric acid catalyst and a hydride source like benzothiazoline. chemrxiv.org Similarly, dynamic kinetic resolutions of naphthylindoles have been achieved using chiral phosphoric acid catalysts in reactions with electrophiles like azodicarboxylates, yielding axially chiral products. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several methodologies have been developed for the synthesis of indole derivatives that minimize waste, avoid hazardous solvents, and reduce energy consumption. openmedicinalchemistryjournal.com These approaches include the use of water as a solvent, microwave irradiation, and catalyst-free conditions. openmedicinalchemistryjournal.comtandfonline.com

Microwave irradiation has been shown to be an effective and rapid method for synthesizing indole derivatives. tandfonline.com For instance, substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives have been prepared via a one-pot, four-component condensation under microwave irradiation using a recyclable Amberlyst A-15 catalyst. tandfonline.com In another novel approach, pure citrus lemon juice, a natural and biodegradable acid catalyst, was used to synthesize 1,3,3-tri(1H-indol-3-yl)propan-1-one under microwave conditions. tandfonline.com

Water, being a non-toxic and environmentally benign solvent, has also been utilized for the synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com Multi-component reactions of indoles, aldehydes, and active methylene (B1212753) compounds have been performed in water using a copper catalyst to yield potentially important derivatives in high yields. openmedicinalchemistryjournal.com

Furthermore, some syntheses have been achieved under catalyst-free conditions. openmedicinalchemistryjournal.com The reaction between indole, aromatic aldehydes, and C-H activated acids can be promoted using polyethylene (B3416737) glycol 400 (PEG-400) as a reaction medium, avoiding the need for a catalyst altogether. openmedicinalchemistryjournal.com Another catalyst-free method involves the synthesis of indole derivatives by reacting substituted benzaldehydes and indoles under visible light irradiation from a tungsten lamp. openmedicinalchemistryjournal.com

Synthetic Routes to Positional Isomers and Substituted Indole-Acetonitriles

The synthesis of indole-acetonitriles is not limited to N1-substitution but extends to its positional isomers, where the cyanomethyl group is attached to different positions of the indole core, primarily C2 and C3. Additionally, various methods allow for the synthesis of indole-acetonitriles bearing further substituents on the aromatic ring.

As discussed previously, photoredox catalysis provides a direct route to 2-cyanomethyl and 3-cyanomethyl indoles from the parent indole. nih.govescholarship.org Irradiation of ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylates (Reissert compounds) also yields ethyl 2-cyanomethylindole-1-carboxylates after treatment with alumina. rsc.org

A widely used approach for synthesizing indole-3-acetonitriles involves the nucleophilic substitution of the dimethylamino group of gramines with cyanide. mdma.ch A more direct and efficient one-step method involves the conversion of indole-3-carboxaldehydes. mdma.ch By treating an indole-3-carboxaldehyde (B46971) sequentially with a reducing agent like sodium borohydride (B1222165) and then with sodium cyanide in methanol, the corresponding indole-3-acetonitrile (B3204565) can be obtained in good yield. mdma.ch This method is applicable to a range of substituted indole-3-carboxaldehydes, providing access to 4-nitro-, 4-phenyl-, 4-iodo-, and 4-methoxyindole-3-acetonitriles. mdma.ch

The synthesis of more complex, substituted indole-acetonitriles often requires multi-step sequences. For example, the total synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a natural product, was achieved in ten steps. nih.govrsc.org Key steps in this synthesis included a Sonogashira coupling to form the carbon framework and a copper-iodide-mediated indole formation. nih.govrsc.org

Chemical Transformations and Reaction Mechanisms of 1h Indole 1 Acetonitrile

Reactivity Profile of the Indole (B1671886) Nucleus

The indole nucleus is a π-excessive aromatic system, which makes it highly susceptible to electrophilic attack. The presence of the N-acetonitrile group modifies this inherent reactivity, influencing the regioselectivity of substitution reactions and enabling potential rearrangement pathways.

Electrophilic Substitution Reactions on the Indole Ring

The indole ring system is electron-rich, making it significantly more reactive towards electrophiles than benzene (B151609). In unsubstituted indole, electrophilic aromatic substitution overwhelmingly occurs at the C3 position. For N-substituted indoles like 1H-Indole-1-acetonitrile, the reaction landscape is altered. While the C3 position remains a primary site for electrophilic attack due to the formation of a stable cationic intermediate, substitution at the C2 position can also be observed.

The N-acetonitrile substituent does not fundamentally change the electron-donating nature of the indole nitrogen into the ring system. However, the reaction conditions can play a critical role in determining the outcome. For instance, in photoredox-catalyzed reactions, the cyanomethyl radical, an electrophilic species, has been shown to couple at the electron-rich C2 position of N-methylindole, a closely related N-substituted indole. nih.gov This suggests that under certain conditions, C2 functionalization of this compound is a plausible pathway.

Under strongly acidic conditions that might lead to protonation at C3, the pyrrole (B145914) ring's reactivity is diminished, and electrophilic attack may be directed to the C5 position of the benzene ring. Common electrophilic substitution reactions applicable to the indole nucleus include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The precise regioselectivity for this compound would depend on the specific electrophile and reaction conditions employed.

N-Substitution and Rearrangement Processes

As this compound is already substituted at the N1 position, further substitution at this site is not typical. However, the presence of a methylene (B1212753) group (–CH2–) adjacent to the indole nitrogen opens the possibility for rearrangement reactions, most notably the Sommelet-Hauser rearrangement.

This rearrangement can occur if the methylene carbon is first converted into a suitable ylide. The general mechanism involves the deprotonation of the α-carbon (the methylene bridge) by a strong base to form a carbanion. If this carbanion is part of a system with a leaving group (like a sulfonium (B1226848) salt), it can form an ylide. This intermediate can then undergo a nih.govsemanticscholar.org-sigmatropic rearrangement. semanticscholar.org In this process for this compound, the cyanomethyl group would migrate from the N1 position to the C2 position of the indole ring. The dearomatization of the pyrrole ring is a necessary step for the sigmatropic shift to occur. semanticscholar.org While not extensively documented for this specific molecule, this pathway is a known process for related N-alkylated heterocyclic systems.

Chemical Behavior of the Acetonitrile (B52724) Moiety

The acetonitrile group (–CH2CN) possesses its own distinct reactivity, centered on the carbon-nitrogen triple bond and the adjacent α-carbon.

Reduction Reactions to Amine Derivatives

The nitrile functional group is readily reduced to a primary amine. A powerful reducing agent, such as Lithium Aluminium Hydride (LiAlH4), is typically employed for this transformation. openstax.orglibretexts.org The reaction converts this compound into 2-(1H-indol-1-yl)ethan-1-amine.

The mechanism proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH4. libretexts.orglibretexts.org

The first hydride attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion. libretexts.orglibretexts.org

This imine anion, often stabilized by complexation with an aluminum species, undergoes a second hydride addition to the carbon atom, resulting in a dianion. openstax.orglibretexts.org

A subsequent aqueous workup protonates the dianion to yield the final primary amine. openstax.org

Table 1: General Reduction of Nitriles to Primary Amines

Reactant Reagent Product

Oxidation Reactions and Product Characterization

The selective oxidation of the acetonitrile moiety in the presence of the electron-rich indole nucleus is challenging. The indole ring itself is susceptible to oxidation, which can lead to the formation of 2-oxindoles, 3-oxindoles, or cleavage of the C2-C3 double bond, depending on the oxidant and reaction conditions. nih.govspringernature.comrsc.org

However, the carbon atom of the nitrile group is in a high oxidation state (+3). The most common "oxidation" reaction it undergoes is hydrolysis, which can be performed under acidic or basic conditions. This reaction replaces the bonds to nitrogen with bonds to oxygen, yielding an amide (1H-indole-1-acetamide) and subsequently a carboxylic acid (1H-indole-1-acetic acid). While mechanistically a hydrolysis, this transformation represents an oxidation of the nitrile carbon.

Nucleophilic and Electrophilic Reactivity of the Nitrile Group

The nitrile group exhibits dual reactivity. The carbon atom is electrophilic, while the α-carbon can be rendered nucleophilic.

Electrophilic Reactivity of the Nitrile Carbon

The carbon atom of the C≡N triple bond is highly electrophilic due to the electronegativity of the nitrogen atom. openstax.org This allows it to react with a variety of nucleophiles.

Hydrolysis: As mentioned, nitriles can be hydrolyzed in either acidic or basic aqueous solutions. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, activating the carbon for attack by water. chemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orglibretexts.org

Reaction with Organometallic Reagents: Nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. libretexts.org This forms an intermediate imine anion which, upon acidic workup (hydrolysis), yields a ketone. This provides a method to synthesize ketones where one of the alkyl groups corresponds to the organometallic reagent and the other is the indol-1-ylmethyl group.

Table 2: General Reactions at the Electrophilic Nitrile Carbon

Reaction Type Reagents Intermediate Product Final Product
Acid Hydrolysis H3O+, Δ 1H-Indole-1-acetamide 1H-Indole-1-acetic acid
Base Hydrolysis 1. NaOH, H2O, Δ 2. H3O+ 1H-Indole-1-acetamide 1H-Indole-1-acetic acid

Nucleophilic Reactivity of the α-Carbon

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic. The nitrile group acts as an electron-withdrawing group, stabilizing the conjugate base (a carbanion or "nitrile anion") through resonance. nih.gov A strong base, such as sodium amide (NaNH2) or lithium diisopropylamide (LDA), can deprotonate this α-carbon. The resulting anion is a strong nucleophile and can participate in reactions with various electrophiles, such as alkyl halides or carbonyl compounds. This reactivity allows for the elaboration and extension of the side chain attached to the indole nitrogen. nih.gov

Radical Reactions and Their Mechanistic Implications

The indole nucleus can participate in radical reactions, although these are less common than electrophilic substitutions. The functionalization of indoles with a cyanomethyl group via radical pathways typically involves the generation of a cyanomethyl radical from a precursor, which then adds to the electron-rich indole ring.

Photoredox catalysis has emerged as a powerful tool for the direct cyanomethylation of indoles at the C2 or C3 positions. nih.govacs.org In these reactions, a photocatalyst, upon excitation with light (e.g., blue LEDs), facilitates the generation of a cyanomethyl radical (•CH₂CN) from a source like bromoacetonitrile (B46782). nih.gov

The proposed mechanism generally involves the following key steps:

Excitation: The photocatalyst (e.g., a ruthenium or iridium complex) absorbs a photon and is excited to a higher energy state.

Reductive Quenching: The excited photocatalyst can be reductively quenched by an electron donor, becoming a potent reductant.

Radical Generation: This reduced photocatalyst then transfers an electron to the radical precursor (e.g., bromoacetonitrile), causing fragmentation to generate the cyanomethyl radical and a halide anion.

Radical Addition: The highly reactive cyanomethyl radical adds to the most electron-rich position of the indole ring, which is typically C3, or C2 if the C3 position is blocked. nih.gov

Rearomatization: The resulting radical intermediate is then oxidized back to the aromatic indole system, completing the catalytic cycle.

While these studies focus on adding a cyanomethyl group to an indole, the nitrile functionality within this compound itself can potentially act as a radical acceptor in cascade reactions, a strategy that allows for the rapid construction of complex molecular architectures. rsc.org In such a scenario, an intramolecular radical could add to the carbon of the nitrile group, leading to the formation of a new ring system. Mechanistic studies using radical traps like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been instrumental in confirming the involvement of radical intermediates in these types of transformations. encyclopedia.pub

Cascade and Tandem Transformations Involving this compound

Cascade and tandem reactions are highly efficient processes that enable the construction of complex polycyclic molecules from simple precursors in a single operation, minimizing waste and purification steps. acs.org The indole scaffold is a common participant in such transformations, leveraging the reactivity of its different positions. For N-substituted indoles like this compound, the substituent on the nitrogen atom can play a crucial role in directing the outcome of these cascades.

One example of a cascade reaction involves the rhodium(II)-catalyzed denitrogenation of N-sulfonyltriazoles. rsc.org This process generates an oxonium ylide, which is then subjected to nucleophilic attack by an indole. A subsequent skeletal rearrangement leads to the formation of indanone frameworks bearing quaternary carbon centers. rsc.org

Another powerful strategy involves base-promoted tandem reactions of 2-alkynyl anilines, which proceed through a 5-endo-dig cyclization. nih.gov This initial cyclization can be followed by a 1,3'-acyl migration or a dearomatizing Michael addition, leading to the synthesis of C2-substituted indoles or N-fused polycyclic indoles, respectively. nih.gov

In the context of this compound, the N-acetonitrile group would be expected to influence the electronic and steric environment of the indole nucleus. The electron-withdrawing nature of the cyanomethyl group could modulate the nucleophilicity of the indole ring, potentially affecting the rates and pathways of cascade sequences compared to N-alkyl or N-aryl substituted indoles. For instance, in acid-catalyzed cascade reactions, the basicity of the indole nitrogen is a key factor, and the N-acetonitrile group would significantly reduce this basicity. mdpi.com

Stereoselective Aspects of Reactions Involving this compound

Achieving stereocontrol in reactions involving indoles is a significant challenge, particularly for functionalization at the nitrogen atom. mdpi.com The development of catalytic enantioselective methods to create a stereocenter adjacent to the indole nitrogen is a topic of considerable research interest. nih.gov

Enantioselective N-Alkylation of Indoles

Several strategies have been developed for the enantioselective N-alkylation of indoles, providing a conceptual framework for the potential stereoselective synthesis of derivatives related to this compound.

One notable method is the intermolecular aza-Wacker-type reaction. nih.gov This approach uses a palladium catalyst with a chiral ligand to mediate the reaction between an indole and an alkenol. A key feature of this strategy is the selective β-hydride elimination towards the alcohol, which preserves the newly formed stereocenter and avoids the formation of undesired enamine products. nih.gov

Phase-transfer catalysis offers another route to enantioselective N-alkylation. mdpi.com In this method, a chiral catalyst, often a quaternary ammonium (B1175870) salt, facilitates the reaction between the indole nucleophile and an electrophile under biphasic conditions. The stereoselectivity is influenced by the structure of the catalyst and the substituents on the indole ring. For example, high enantiomeric excesses have been achieved with indole derivatives bearing various substituents at the C5 position. mdpi.com

The following table summarizes representative results from stereoselective N-alkylation reactions of indoles using different catalytic systems, which could be conceptually applied to substrates like this compound.

Catalytic SystemIndole SubstrateElectrophile/Coupling PartnerYield (%)Enantiomeric Excess (ee %)Reference
Pd(OAc)₂ / Chiral Ligand (aza-Wacker)1H-Indole(Z)-But-2-ene-1,4-diol derivative8595 nih.gov
Pd(OAc)₂ / Chiral Ligand (aza-Wacker)5-Methoxy-1H-indole(Z)-But-2-ene-1,4-diol derivative9196 nih.gov
Chiral Phase-Transfer Catalyst5-Bromo-1H-indoleγ-Hydroxy-α,β-unsaturated ester9189 mdpi.com
Chiral Phase-Transfer Catalyst5-Nitro-1H-indoleγ-Hydroxy-α,β-unsaturated ester8582 mdpi.com
N-Heterocyclic Carbene/Copper1H-Indoleα,β-Unsaturated aldehyde9699 mdpi.com

These examples demonstrate that high levels of stereocontrol can be achieved in the N-functionalization of indoles. The electronic properties of the N-substituent, such as the electron-withdrawing nature of the acetonitrile group in this compound, can significantly impact the reactivity and the stereochemical outcome of such transformations. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 1h Indole 1 Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 1H-Indole-1-acetonitrile is expected to display distinct signals corresponding to the protons of the indole (B1671886) ring and the N-substituted acetonitrile (B52724) group. The N-alkylation of the indole ring removes the characteristic broad N-H proton signal typically seen around 11 ppm in unsubstituted indoles and influences the chemical shifts of the remaining ring protons.

The most downfield signals are generally those of the benzene (B151609) portion of the indole ring. The protons H4, H5, H6, and H7 are expected to appear in the aromatic region, typically between δ 7.0 and 7.8 ppm. The protons on the pyrrole (B145914) ring, H2 and H3, also resonate in this region. A key feature distinguishing this isomer is the singlet for the methylene (B1212753) protons (N-CH₂) of the acetonitrile substituent. This signal is anticipated to appear in a region around δ 5.3-5.5 ppm, deshielded by the adjacent nitrogen atom and the nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard indole spectra and known effects of N-alkylation.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~7.0-7.2Doublet (d)
H3~6.5-6.7Doublet (d)
H4~7.6-7.8Doublet (d)
H5~7.1-7.3Triplet (t)
H6~7.2-7.4Triplet (t)
H7~7.5-7.7Doublet (d)
N-CH₂~5.3-5.5Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Skeleton Elucidation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The eight carbons of the indole skeleton typically resonate between δ 100 and 140 ppm. mdpi.com The two carbons of the acetonitrile substituent, the methylene carbon (N-C H₂) and the nitrile carbon (C N), provide key diagnostic signals. The nitrile carbon is expected at the downfield end of the spectrum, typically around δ 115-120 ppm, while the methylene carbon signal is expected in the aliphatic region, around δ 35-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on general indole data and substituent effects.

CarbonPredicted Chemical Shift (δ, ppm)
C2~128-130
C3~102-104
C3a~128-129
C4~121-123
C5~122-124
C6~120-121
C7~110-112
C7a~136-138
N-CH₂~35-45
CN~116-118

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. Key expected correlations include those between H4-H5, H5-H6, and H6-H7 on the benzene ring, as well as the coupling between H2 and H3 on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the N-CH₂ proton singlet to the N-CH₂ carbon signal).

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

The most diagnostic feature is the sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration, which is expected in the range of 2260–2240 cm⁻¹. The spectrum would also show multiple bands corresponding to the indole ring, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1620–1450 cm⁻¹ region. mdpi.comresearchgate.net A critical observation would be the absence of a broad N-H stretching band around 3400 cm⁻¹, which confirms that the indole nitrogen is substituted. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
C≡N (Nitrile)Stretch2260 - 2240
C-H (Aromatic)Stretch3150 - 3000
C=C (Aromatic)Ring Stretch1620 - 1450
C-NStretch1350 - 1250

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern upon ionization. For this compound (C₁₀H₈N₂), the molecular weight is 156.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at an m/z (mass-to-charge ratio) of 156. The fragmentation pattern is predicted to be dominated by the cleavage of the bond between the indole nitrogen and the cyanomethyl group. Studies on N-substituted indoles suggest that a primary fragmentation pathway would be the loss of the cyanomethyl radical (•CH₂CN), resulting in a major fragment ion at m/z 116. acs.org This m/z 116 ion, corresponding to the indole cation radical, would then undergo the characteristic fragmentation of the indole ring system, primarily through the loss of hydrogen cyanide (HCN), to yield a fragment at m/z 89. acs.orgscirp.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon StructureDescription
156[C₁₀H₈N₂]⁺˙Molecular Ion (M⁺˙)
116[C₈H₆N]⁺Loss of •CH₂CN
89[C₇H₅]⁺Loss of HCN from m/z 116

X-ray Crystallography Studies

X-ray crystallography is a definitive technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This analysis yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry.

As of this writing, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, if suitable crystals were obtained, a diffraction study would provide ultimate confirmation of its structure. The analysis would reveal the planarity of the indole ring system and the geometry of the N-acetonitrile substituent. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice, as is commonly observed in the crystal structures of indole derivatives. acs.orgresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the atomic arrangement within a crystalline solid mdpi.com. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. For indole derivatives, SCXRD studies have provided significant insights into the geometry of the indole ring system and the orientation of its substituents.

In studies of various indole derivatives, the indole ring system is often found to be nearly planar nih.govresearchgate.net. For instance, in the crystal structure of 2-(1H-indol-3-ylcarbonyl)acetonitrile, the indole ring system is essentially planar, with a root-mean-square deviation of 0.010(1) Å nih.gov. Similarly, for 1-methyl-2-phenyl-1H-indole, the dihedral angle between the five- and six-membered rings of the indole system is a mere 1.19(5)° researchgate.net. This planarity is a characteristic feature of the indole nucleus, arising from the sp² hybridization of the constituent carbon and nitrogen atoms.

Crystallographic data for indole derivatives are typically determined at low temperatures to minimize thermal vibrations, allowing for more precise structural data. The table below presents representative crystallographic data for an indole derivative, 2-(1H-indol-3-ylcarbonyl)acetonitrile, as determined by single-crystal X-ray diffraction nih.gov.

ParameterValue
Chemical FormulaC₁₁H₈N₂O
Molecular Weight184.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3439 (2)
b (Å)7.3534 (2)
c (Å)18.2475 (5)
α (°)83.402 (2)
β (°)78.890 (2)
γ (°)73.501 (1)
Volume (ų)925.23 (4)
Z4
Temperature (K)293 (2)

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline material desy.de. In the crystals of this compound derivatives, a network of hydrogen bonds and other weak interactions dictates the supramolecular architecture.

Hydrogen bonding plays a pivotal role in the crystal packing of many indole derivatives. The N-H group of the indole ring is a common hydrogen bond donor, while acceptor atoms can include oxygen, nitrogen, or even the π-system of an aromatic ring. For example, in the crystal structure of 2-(1H-indol-3-ylcarbonyl)acetonitrile, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains nih.gov. In other indole derivatives, pairs of N—H⋯O hydrogen bonds can lead to the formation of inversion dimers, creating characteristic R²₂(10) ring motifs nih.gov.

The interplay of these diverse intermolecular forces results in the formation of complex three-dimensional networks. For instance, the combination of N1—H1⋯O1 and C2—H2⋯N13 hydrogen bonds in 2-(1H-indol-3-ylcarbonyl)acetonitrile forms a dimer chain running along the a-axis nih.gov. The specific combination and hierarchy of these interactions determine the final crystal packing, which can influence properties such as solubility and melting point.

The following table summarizes the types of intermolecular interactions observed in the crystal structures of representative indole derivatives.

Interaction TypeDescriptionExample Compound(s)
N—H⋯OHydrogen bond between the indole N-H group and an oxygen atom.2-(1H-indol-3-ylcarbonyl)acetonitrile nih.gov, Ethyl 5-chloro-1H-indole-2-carboxylate nih.gov
C—H⋯NWeak hydrogen bond between a C-H group and a nitrogen atom.2-(1H-indol-3-ylcarbonyl)acetonitrile nih.gov, 2-(7-Methyl-1H-indol-3-yl)acetonitrile iosrjournals.org
C—H⋯πInteraction between a C-H bond and the π-electron system of an indole ring.Indole acs.org, 2-(7-Methyl-1H-indol-3-yl)acetonitrile iosrjournals.org
π–π StackingAttractive, noncovalent interactions between aromatic rings.Indole acs.org, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile researchgate.net
N—H⋯πHydrogen bond between the indole N-H group and the π-electron system of an adjacent indole ring.Indole acs.org

Theoretical and Computational Chemistry Studies of 1h Indole 1 Acetonitrile

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations provide a foundation for understanding its geometry, reactivity, and spectroscopic properties. Standard methodologies often employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Determination

A crucial first step in any computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For 1H-Indole-1-acetonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Following optimization, a detailed analysis of the electronic structure would yield properties such as the molecular dipole moment and the distribution of electron density, often quantified through methods like Mulliken population analysis. This information is critical for understanding the molecule's polarity and intermolecular interactions. Due to the lack of specific studies on this compound, a data table of its optimized geometrical parameters cannot be provided.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnist.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). unicamp.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how the molecule will behave in chemical reactions. acs.orgfrontiersin.orgchemeo.com Without specific DFT calculations for this compound, a table of these values cannot be compiled.

Computational Vibrational Analysis and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By simulating these spectra, computational analysis aids in the assignment of experimental vibrational modes to specific atomic motions, such as stretching, bending, and twisting of bonds.

Typically, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. A strong correlation between the computed and experimental spectra validates the accuracy of the calculated molecular structure. For related indole (B1671886) derivatives, studies have shown excellent agreement between theoretical and experimental spectra, confirming the reliability of this approach. However, no such specific vibrational frequency data has been published for this compound.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction.

By locating the transition state and performing Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be mapped. This provides a detailed, step-by-step understanding of the reaction mechanism. Studies on the isomerization of indole to nitrile-containing products have demonstrated the utility of DFT in exploring complex reaction pathways and calculating activation energies. However, mechanistic studies involving this compound as a reactant are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes in different environments. By simulating the motion of atoms according to classical mechanics, MD can explore the potential energy surface to identify stable and metastable conformers and the transitions between them.

For a molecule like this compound, MD simulations, particularly in explicit solvents, could reveal how the orientation of the acetonitrile (B52724) group relative to the indole ring changes over time and how solvent molecules influence its conformational preferences. While extensive MD simulations have been performed on liquid acetonitrile and its mixtures, similar studies on this compound have not been reported.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Beyond vibrational spectra, quantum chemical calculations can predict other key spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the structure of a compound.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can explain the color of a compound and how its electronic structure is affected by substituents or the solvent environment.

Despite the reliability of these methods for similar molecules, specific predicted NMR and UV-Vis data for this compound are absent from the current body of scientific literature.

Computational Approaches to Molecular Interactions

Computational chemistry provides a powerful lens through which the intricate network of non-covalent interactions governing the behavior of this compound can be meticulously examined. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, a comprehensive understanding of its molecular interactions can be constructed by analyzing its constituent functional groups: the indole ring and the acetonitrile moiety. Theoretical studies on these components reveal the primary forces at play, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, all of which are crucial in determining the compound's structure, and potential biological activity.

The indole nucleus of this compound is a versatile participant in non-covalent interactions. The N-H group of the indole ring can act as a hydrogen bond donor, a feature extensively studied in various indole derivatives. nih.govnih.gov Computational models, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the energetics and geometries of these hydrogen bonds. nih.govsemanticscholar.orgresearchgate.net For instance, studies on indole interacting with hydrogen bond acceptors, such as water or carbonyl groups, have elucidated the strength and directionality of these interactions. nih.govnih.govaip.org

Furthermore, the aromatic bicyclic structure of the indole ring facilitates π-π stacking interactions. mdpi.commdpi.comnih.govscilit.com These interactions are fundamental to the structure of many biological systems and are a key area of investigation in computational chemistry. mdpi.comnih.gov Quantum chemical calculations have been employed to explore the preferred orientations (parallel-displaced or T-shaped) and to calculate the interaction energies, which are typically in the range of a few kcal/mol. acs.org These studies often utilize sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory to achieve high accuracy.

The acetonitrile group introduces a strong dipole moment into the this compound molecule, significantly influencing its intermolecular interactions. Computational studies of acetonitrile clusters have revealed the importance of dipole-dipole interactions and weak C-H···N hydrogen bonds in their stabilization. nih.govnih.govresearchgate.net DFT and ab initio methods have been used to investigate the structures and energetics of these clusters, showing a preference for anti-parallel arrangements of the dipoles. nih.govnih.gov Molecular dynamics (MD) simulations have also been employed to study the behavior of acetonitrile in the liquid phase and as a solvent, providing insights into its structuring and dynamics. researchgate.nettandfonline.comresearchgate.netumd.edu

By combining the computational insights gained from studies on indole and acetonitrile, a detailed picture of the molecular interactions of this compound can be inferred. The molecule can engage in a diverse array of non-covalent interactions, as summarized in the table below.

Interaction TypeDonor/Acceptor Moiety in this compoundTypical Interaction Partner
Hydrogen Bonding Indole N-H (Donor)Oxygen, Nitrogen atoms in other molecules
Acetonitrile Nitrogen (Acceptor)Hydrogen bond donors (e.g., water, alcohols)
π-π Stacking Indole RingOther aromatic rings
Dipole-Dipole Acetonitrile MoietyOther polar molecules
C-H···π Acetonitrile C-HAromatic rings
C-H···N Indole C-HAcetonitrile Nitrogen

Detailed computational investigations, such as DFT calculations and molecular dynamics simulations, would be invaluable in quantifying the relative strengths of these interactions and understanding how they collectively influence the macroscopic properties and potential biological recognition processes of this compound. For example, DFT could be used to calculate the binding energies of dimers of this compound in various orientations to determine the most stable configurations. Molecular electrostatic potential (MEP) maps can reveal the electron-rich and electron-poor regions of the molecule, providing a qualitative guide to its interaction sites. semanticscholar.orgresearchgate.net

The following table presents typical interaction energies for the types of non-covalent interactions this compound is expected to participate in, based on computational studies of its constituent moieties.

InteractionSystemMethodCalculated Interaction Energy (kcal/mol)
Hydrogen Bond Indole-Water (σ-type)ab initio-5.64
Hydrogen Bond Indole-Water (π-type)ab initio-4.45
π-π Stacking Indole-Benzene (Parallel Displaced)MP2/aug-cc-pVDZ-5.0 to -6.0
Dipole-Dipole & C-H···N Acetonitrile Dimer (Antiparallel)M06L/6-311++G(d,p)-2.97

These values provide a quantitative basis for understanding the relative importance of the different non-covalent forces that govern the molecular interactions of this compound.

Derivatives and Analogues of 1h Indole 1 Acetonitrile: Synthesis and Academic Investigation

Synthesis and Research on N-Substituted Indole-1-acetonitriles

The substitution at the N-1 position of the indole (B1671886) ring is a common strategy to modify the properties of indole derivatives. For 1H-Indole-1-acetonitrile, the nitrogen atom can be functionalized through various alkylation and arylation reactions. These reactions typically involve the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an electrophile.

Standard synthetic procedures for N-alkylation involve the use of a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. For instance, N-propargylation can be achieved using propargyl bromide, and N-benzylation can be accomplished with benzyl (B1604629) bromide. nih.govresearchgate.net These methods allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex functional groups. The resulting N-substituted indole-1-acetonitriles are then studied to understand how the N-substituent influences the molecule's electronic and steric properties.

Research into these compounds often investigates their potential as precursors for more complex molecules and their inherent chemical reactivity. The modification at the N-1 position can significantly alter the electron density of the indole ring system, thereby influencing its reactivity in subsequent chemical transformations.

Table 1: Examples of Synthetic Methods for N-Substitution of Indoles

Reaction Type Reagents and Conditions N-Substituent Introduced
N-Alkylation (Propargylation) 1. NaH, DMF, 0 °C 2. Propargyl bromide, 0 °C to room temp Prop-2-yn-1-yl
N-Alkylation (Benzylation) 1. NaH, DMF, 0 °C 2. Benzyl bromide, 0 °C to room temp Benzyl

Development and Study of Ring-Substituted Indole-1-acetonitriles

Substitution on the carbocyclic portion of the indole nucleus provides another avenue for creating derivatives of this compound. Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups at various positions of the benzene (B151609) ring.

Halogenation is a key modification, with bromination and chlorination being extensively studied. Enzymatic halogenation using flavin-dependent halogenases (FDHs) like RebH can introduce a halogen atom, often with high regioselectivity, for example at the C3 position. nih.gov Chemical methods, such as using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), are also effective for introducing chlorine or bromine atoms onto the indole ring. nih.gov The position of halogenation is influenced by the reaction conditions and the existing substituents on the indole ring.

Nitration of indoles can be achieved using various nitrating agents, though controlling the regioselectivity can be challenging due to the activated nature of the indole ring. Reagents like tert-butyl nitrite (B80452) in acetonitrile (B52724) have been explored for the nitration of related indoline (B122111) systems. researchgate.net The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amino group, which can then be used to build more complex structures.

Table 2: Selected Methods for Ring Substitution of Indoles

Substitution Type Reagent(s) Typical Position(s)
Chlorination N-Chlorosuccinimide (NCS), THF C3
Bromination N-Bromosuccinimide (NBS) C3
Enzymatic Bromination RebH enzyme variant (3-LSR) C3

Derivatives with Modified Acetonitrile Side Chains (e.g., Acrylonitriles)

Modification of the acetonitrile side chain at the 1-position offers a direct route to functionalized analogues. A significant area of investigation is the synthesis of indole-1-acrylonitriles. These compounds are typically synthesized via a Knoevenagel condensation. mdpi.com This reaction involves the base-catalyzed condensation of this compound with an aromatic or heteroaromatic aldehyde.

The reaction is versatile, allowing for the synthesis of a wide range of 3-substituted acrylonitrile (B1666552) derivatives by varying the aldehyde component. mdpi.comnih.gov The resulting acrylonitrile moiety introduces a reactive carbon-carbon double bond, making these derivatives valuable intermediates for further synthetic transformations, such as Michael additions or cycloaddition reactions. Academic investigations have explored these derivatives for their interesting chemical properties and as building blocks for more complex heterocyclic systems. mdpi.comnih.gov

Table 3: Synthesis of Indole-Acrylonitrile Derivatives via Knoevenagel Condensation

Starting Indole Acetonitrile Aldehyde Reactant Product Type
This compound (hypothetical) Aromatic/Heteroaromatic Aldehyde 2-(1H-Indol-1-yl)-3-arylacrylonitrile
2-(1H-Indol-2-yl)acetonitrile Various Aromatic Aldehydes 2-(1H-Indol-2-yl)-3-arylacrylonitrile

Fused Heterocyclic Systems Derived from the this compound Scaffold

The this compound framework can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The indole nucleus and the reactive nitrile group can both participate in intramolecular cyclization reactions to form new rings.

One strategy involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, indole derivatives can react with formaldehyde (B43269) and amino hydrochlorides to construct indole-fused seven-membered heterocycles like oxadiazepines. nih.govsemanticscholar.org While not starting directly from this compound, these methodologies demonstrate the potential for using the indole core to build fused systems.

Another approach is through intramolecular SRN1 (nucleophilic substitution, radical, chain) reactions. Anions of appropriately substituted indole carboxamides can undergo photostimulated intramolecular cyclization to yield fused azaheterocycles. conicet.gov.ar The cyanomethyl group of this compound could potentially be converted into a functional group, such as an amide, that could participate in similar cyclization strategies to generate novel fused indole structures. The development of such synthetic routes is an active area of academic research, aiming to expand the diversity of indole-based heterocycles.

Isomeric Forms: 1H-Indole-2-acetonitrile and 1H-Indole-3-acetonitrile and their Comparative Studies

The isomers of this compound, where the acetonitrile group is attached at the C2 or C3 position, have distinct synthetic routes and chemical properties.

1H-Indole-3-acetonitrile is perhaps the most well-known isomer, occurring naturally as a plant growth regulator (auxin). A common laboratory synthesis involves the reaction of gramine (B1672134) (3-(dimethylaminomethyl)indole) with sodium or potassium cyanide. mdma.ch Another method is the one-step conversion of indole-3-carboxaldehydes into indole-3-acetonitriles. mdma.ch This isomer is a crucial building block for the synthesis of tryptamines and various natural products. mdma.ch

1H-Indole-2-acetonitrile is synthesized through different pathways. One approach involves the dehydration of 1H-indole-2-carboxamide, which can be prepared from 1H-indole-2-carboxylic acid, using a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govmdpi.com A more complex method involves the rearrangement of 4'H-spiro[indole-3,5'-isoxazoles], which are formed from the reaction of indoles with nitroalkenes. This process ultimately yields 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com

Comparative studies highlight the differences in their synthesis and reactivity. The C3 position of indole is generally more nucleophilic and susceptible to electrophilic attack, making the synthesis of 3-substituted indoles often more straightforward. The synthesis of 2-substituted indoles can require more specialized methods. The distinct placement of the acetonitrile group also leads to different reactivity patterns and makes them suitable precursors for different classes of target molecules. For example, 1H-indole-3-acetonitrile is a precursor to tryptamines, while 1H-indole-2-acetonitrile derivatives are investigated as building blocks for other complex alkaloids and polycyclic systems. mdma.chmdpi.comnih.gov

Table 4: Comparison of 1H-Indole-2-acetonitrile and 1H-Indole-3-acetonitrile

Feature 1H-Indole-2-acetonitrile 1H-Indole-3-acetonitrile
Common Synthetic Precursor 1H-Indole-2-carboxamide; 3-(2-Nitroethyl)-1H-indoles mdpi.comnih.gov Gramine; Indole-3-carboxaldehyde (B46971) mdma.ch
Key Synthetic Reaction Dehydration of amide; Rearrangement of spiro-isoxazoles mdpi.comnih.gov Nucleophilic substitution with cyanide; Reductive amination/cyanation mdma.ch
Reactivity of Position C2 position is less nucleophilic than C3 C3 position is highly nucleophilic

| Known Applications | Precursor for various indole alkaloids and polycycles mdpi.comnih.gov | Plant growth regulator; Precursor for tryptamines and natural products mdma.ch |

Applications of 1h Indole 1 Acetonitrile in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The indole (B1671886) nucleus is a prevalent scaffold in numerous natural products and pharmacologically active compounds. 1H-Indole-1-acetonitrile provides a synthetically useful handle to introduce functionality at the N-1 position of the indole ring. The cyanomethyl group (-CH₂CN) can be strategically employed in various synthetic transformations.

The nitrile functional group is a versatile precursor that can be converted into several other important functionalities, such as amines, carboxylic acids, ketones, and various heterocyclic systems. This versatility makes compounds like this compound valuable starting materials in multi-step syntheses. For instance, the nitrile group can undergo hydrolysis to yield 1H-indole-1-acetic acid, a key structural motif in certain plant growth regulators and pharmaceutical agents. Furthermore, reduction of the nitrile can afford the corresponding primary amine, 1-(2-aminoethyl)-1H-indole, which can be a crucial component in the synthesis of tryptamine (B22526) analogs and other complex alkaloids.

The methylene (B1212753) group adjacent to the nitrile is activated, making it susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in reactions with various electrophiles, allowing for the construction of more elaborate side chains at the indole nitrogen. This reactivity enables the use of this compound as a key intermediate for creating diverse molecular structures.

Table 1: Synthetic Transformations of the Acetonitrile (B52724) Group

Reaction Type Reagents Resulting Functional Group Potential Product Class
Hydrolysis H₃O⁺ or OH⁻, H₂O Carboxylic Acid (-COOH) Indole-1-acetic acid derivatives
Reduction LiAlH₄ or H₂, Catalyst Primary Amine (-CH₂NH₂) Tryptamine analogs
Alkylation Base, R-X α-Substituted Nitrile Complex side-chain derivatives
Cyclization Various reagents Heterocyclic rings Fused indole systems

Precursor in the Synthesis of Agrochemicals and Specialty Chemicals

While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available literature, the structural motifs accessible from this compound are relevant to the design of new agrochemicals. Indole derivatives are known to exhibit a range of biological activities, including herbicidal, fungicidal, and insecticidal properties.

The 1H-indole-1-acetic acid core, obtainable from this compound, is closely related to the natural plant hormone auxin (indole-3-acetic acid). This structural similarity suggests potential applications in developing plant growth regulators. By modifying the core structure, chemists can design molecules that either mimic or antagonize the effects of natural auxins, leading to applications in promoting root growth, controlling fruit development, or as herbicides.

The versatility of the nitrile group also allows for its incorporation into the synthesis of specialty chemicals. The ability to build complex molecular frameworks from this starting material makes it a candidate for creating dyes, fragrances, and other performance chemicals where the indole moiety can impart specific properties.

Role in the Development of Functional Materials

The indole ring is an electron-rich aromatic system, which gives it interesting electronic and photophysical properties. When incorporated into larger conjugated systems, indole derivatives can be used to create functional organic materials for a variety of applications.

Indole derivatives are known to be fluorescent and are considered valuable chromophores for the development of optoelectronic materials. The electronic properties of the indole ring can be tuned by introducing substituents at various positions. While research has often focused on substitution at the C-2 and C-3 positions, N-substitution also plays a crucial role in modifying the photophysical characteristics of the indole scaffold.

The introduction of the acetonitrile group at the N-1 position influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, affects the absorption and emission wavelengths of the resulting material. Donor-acceptor type fluorophores incorporating indole moieties have been investigated for their potential use in organic light-emitting diodes (OLEDs). In such systems, the electron-rich indole can act as the donor part of the molecule.

Although specific studies detailing the use of this compound itself as a primary component in OLEDs are limited, the general principles of molecular design for organic electronics suggest its potential as a building block. By combining this compound with suitable electron-accepting units, it is possible to create materials with tailored emission colors and quantum efficiencies for display and lighting applications.

Table 2: Key Properties of Indole Derivatives in Optoelectronics

Property Significance Influence of N-Substitution
Fluorescence Emission of light upon excitation Can alter quantum yield and emission color
HOMO-LUMO Gap Determines absorption/emission wavelength Modifies the energy levels and the resulting gap
Charge Carrier Mobility Affects device efficiency Can influence molecular packing and charge transport
Thermal Stability Important for device lifetime The nature of the N-substituent impacts stability

Intermediate in the Synthesis of Bioactive Chemical Entities

The indole scaffold is a cornerstone in medicinal chemistry, being present in a vast number of biologically active compounds. This compound serves as a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications. The N-1 position of the indole ring is a common site for modification in drug design to optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles.

The cyanomethyl group can be used to introduce a flexible linker at the indole nitrogen, which can then be further elaborated. For example, the synthesis of novel anti-proliferative agents has involved the use of indole-2-carboxylic acid derivatives, where modifications at the N-1 position are explored to enhance activity. The introduction of different side chains at this position can significantly impact the biological activity of the resulting molecule.

Furthermore, the indole nucleus is a key component of many alkaloids with a wide range of physiological effects. The ability to functionalize the indole nitrogen via the acetonitrile group provides a synthetic route to novel alkaloid analogs. These new compounds can be screened for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this compound as a starting material allows for the generation of diverse libraries of indole-based compounds for drug discovery programs.

Biological Activities and Mechanistic Studies of 1h Indole 1 Acetonitrile and Its Derivatives Non Clinical Focus

In Vitro Cellular and Molecular Biology Studies

Derivatives of 1H-Indole-1-acetonitrile represent a significant class of heterocyclic compounds that have been extensively investigated for their diverse biological activities in non-clinical, in vitro settings. These studies have unveiled their potential as antiproliferative, cytotoxic, and antimicrobial agents, operating through various cellular and molecular mechanisms.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

A substantial body of research has demonstrated the potent antiproliferative and cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and screened for their activities against approximately 60 human tumor cell lines. nih.govnih.gov Among these, compounds designated as 2l and 5a-d displayed significant growth inhibition potency, with mean midpoint GI50 values ranging from 0.38 to 7.91 μM. nih.govnih.gov Notably, the derivative 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) exhibited remarkable activity (GI50 = 0.0244–5.06 μM) and high potency (TGI = 0.0866–0.938 μM) against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. nih.govnih.gov

Further studies on indole-aryl-amide derivatives revealed their cytotoxic potential. nih.gov These compounds were tested against HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia) cell lines. nih.gov One derivative, compound 5, showed noteworthy selective toxicity towards the HT29 malignant colon cell line while not affecting healthy human intestinal cells. nih.gov Another derivative, compound 2, was active against MCF7 and PC3 cancer cells with IC50 values of 0.81 μM and 2.13 μM, respectively. nih.gov

The cytotoxic activity of many indole (B1671886) derivatives is closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Research indicates that these compounds can trigger apoptosis through multiple pathways. For example, novel trans-indole-3-ylacrylamide derivatives have been shown to induce cell cycle arrest at the G2/M phase, enhance chromatin condensation, and promote PARP-cleavage, all of which are hallmarks of apoptosis. nih.gov These compounds were found to decrease the activity of the ERK signaling pathway, a critical pathway for cancer cell growth and survival. nih.gov

The induction of apoptosis by indole derivatives can be mediated through both caspase-dependent and caspase-independent pathways. mdpi.com In some cases, the process involves the dissipation of the mitochondrial membrane potential and the release of cytochrome C, which in turn activates caspases-9 and -3. mdpi.com The cleavage of PARP-1 by these activated caspases is a key step in the execution of apoptosis; however, PARP-1 cleavage can also initiate a caspase-independent cell death pathway involving the apoptosis-inducing factor (AIF). mdpi.com Dietary indole derivatives have also been reported to induce apoptosis in human breast cancer cells. nih.gov

A primary mechanism through which many indole derivatives exert their antiproliferative effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. semanticscholar.org Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Several classes of indole derivatives, including arylthioindoles and indole/1,2,4-triazole (B32235) hybrids, have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.netmdpi.com

For example, certain 2-phenyl-1H-indole derivatives potently inhibit tubulin polymerization and cancer cell growth. nih.gov Similarly, a series of new indole/1,2,4-triazole hybrids were synthesized and evaluated as tubulin polymerization inhibitors. researchgate.netmdpi.com An oxime-based derivative from this series, compound 7i, was found to be the most effective, with an IC50 value of 3.03 ± 0.11 µM for tubulin inhibition, which was more potent than the standard drug combretastatin (B1194345) A-4 (CA-4). researchgate.netmdpi.com

Compound ClassSpecific DerivativeActivityIC50 Value (Tubulin Polymerization)Cancer Cell LineIC50/GI50 Value (Cell Growth)Reference
Arylthioindole (ATI)ATI 3Inhibition of tubulin assembly3.3 µMMCF-7 (Breast)52 nM nih.gov
2-Phenyl-1H-indoleCompound 33Inhibition of tubulin assembly≤ 5 µMHeLa (Cervical)20-50 nM (G2/M arrest) nih.gov
2-Phenyl-1H-indoleCompound 44Inhibition of tubulin assembly≤ 5 µMHeLa (Cervical)20-50 nM (G2/M arrest) nih.gov
Indole/1,2,4-Triazole HybridCompound 7i (oxime-based)Inhibition of tubulin polymerization3.03 ± 0.11 µMNCI-60 PanelNot Specified researchgate.netmdpi.com
Sulfur Atom-Spaced TMP AnalogueCompound 1kInhibition of tubulin polymerization0.58 ± 0.06 µMMCF-7 (Breast)4.5 ± 1 nM nih.gov

Antimicrobial Activity Against Microbial Strains

Beyond their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a broad spectrum of bacterial and fungal pathogens. researchgate.netconsensus.app The indole scaffold is recognized for its role in combating multidrug-resistant microbes, making its derivatives promising candidates for the development of new antimicrobial agents. researchgate.net

Various synthesized 1H-indole derivatives have shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. researchgate.net For example, novel indole derivatives containing pyridinium (B92312) moieties displayed potent activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). researchgate.netnih.gov One such compound, A5, had an EC50 value of 4.24 μg/mL against Xoo. researchgate.net Another derivative, compound 43, showed high activity against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) with EC50 values of 1.0 and 1.9 μg/mL, respectively. nih.gov

A key aspect of the antibacterial mechanism for some indole derivatives is the inhibition of biofilm formation. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, often leading to increased antibiotic resistance. mdpi.comnih.gov 3-Indolylacetonitrile (IAN), a plant auxin, has been found to inhibit the biofilm formation of pathogenic E. coli O157:H7 and Pseudomonas aeruginosa without affecting their growth. nih.govsemanticscholar.org IAN was more effective at inhibiting biofilms than indole itself. nih.gov Its mechanism in E. coli appears to involve the repression of genes related to curli formation, which are essential for biofilm structure. nih.govsemanticscholar.org Other studies have shown that indole derivatives can interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation. cuny.edu

Derivatives of this compound also exhibit notable antifungal properties against various pathogenic fungi. researchgate.net Screening of newly synthesized indole derivatives has confirmed their activity against strains like Aspergillus niger and Candida albicans. researchgate.netconsensus.app

Indole derivatives linked with other heterocyclic rings, such as 1,2,4-triazole and 1,3,4-thiadiazole, have shown particularly promising antifungal results. nih.govturkjps.org In one study, these hybrid molecules were tested against Candida albicans and Candida krusei. nih.govturkjps.org While most compounds showed moderate activity against C. albicans, they demonstrated excellent antifungal activity against C. krusei, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.govturkjps.org Specifically, an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2c) were highly effective against Bacillus subtilis and MRSA, with MIC values of 3.125 µg/mL. turkjps.org Glucosinolate-derived nitriles, including 1H-indole-3-acetonitrile (IAN), have also been studied for their antifungal effects, showing median MICs of 1.28 mM against a range of fungal strains. nih.gov

Compound Class/DerivativeMicrobial StrainActivity TypeMIC/EC50 ValueReference
Indole-Pyridinium Hybrid (A5)Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial4.24 µg/mL (EC50) researchgate.net
Indole-Pyridinium Hybrid (43)Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial1.0 µg/mL (EC50) nih.gov
Indole-Triazole Hybrid (3d)MRSAAntibacterial3.125 µg/mL (MIC) turkjps.org
Indole-Thiadiazole Hybrid (2c)Bacillus subtilisAntibacterial3.125 µg/mL (MIC) turkjps.org
3-Indolylacetonitrile (IAN)E. coli O157:H7Biofilm InhibitionEffective inhibition noted nih.gov
Indole-Triazole Hybrids (General)Candida kruseiAntifungal3.125-50 µg/mL (MIC) nih.gov
1H-indole-3-acetonitrile (IAN)Various FungiAntifungal1.28 mM (Median MIC) nih.gov
Indolylbenzo[d]imidazoles (3ao, 3aq)Staphylococcus aureusAntibacterial< 1 µg/mL (MIC) mdpi.com

Antiviral Activity and Related Mechanisms (e.g., Enzyme Inhibition, Fusion Inhibition)

The indole nucleus is a prominent scaffold in the development of antiviral agents due to its ability to mimic biological structures and participate in various molecular interactions. Derivatives of this compound have been investigated for their potential to inhibit the replication of a wide range of viruses through diverse mechanisms, including the inhibition of crucial viral enzymes and the prevention of viral entry into host cells.

Research has identified indole derivatives as potent inhibitors of viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Respiratory Syncytial Virus (RSV). For instance, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have demonstrated notable activity against HCV genotypes 1b and 2a, with effective concentrations (EC₅₀) in the micromolar range. karger.com

A significant mechanism of antiviral action for some indole compounds is fusion inhibition . This process prevents the virus from entering the host cell, a critical first step in its replication cycle. In the context of HIV, specific indole derivatives have been developed to target the gp41 protein, a key component of the viral envelope responsible for fusing the viral and cellular membranes. acs.org By binding to a hydrophobic pocket on gp41, these small molecules obstruct the conformational changes necessary for membrane fusion, effectively halting the infection process. acs.org Similarly, a novel class of (aza)indole derivatives has been identified as highly potent RSV fusion inhibitors, with some compounds exhibiting activity at nanomolar concentrations. nih.gov

Another key antiviral strategy is the inhibition of viral enzymes . For example, indole derivatives have been designed to inhibit the Zika virus (ZIKV) NS2B-NS3 protease, an enzyme essential for viral replication. mdpi.com By blocking the active site of this protease, the compounds prevent the processing of the viral polyprotein, thereby inhibiting the production of mature, functional viral proteins.

The table below summarizes the antiviral activity of selected indole derivatives against various viruses.

Compound ClassVirusTarget/MechanismEC₅₀Reference
2-Phenyl-4,5,6,7-tetrahydro-1H-indole derivativeHepatitis C Virus (HCV) gt 2aNot Specified8.7 µM karger.com
2-Phenyl-4,5,6,7-tetrahydro-1H-indole derivativeHepatitis C Virus (HCV) gt 1bNot Specified12.4 µM karger.com
(Aza)indole derivativeRespiratory Syncytial Virus (RSV)Fusion Inhibition2 nM nih.gov
Indole derivativeHuman Immunodeficiency Virus (HIV-1)gp41 Fusion InhibitionSub-µM acs.org
2,6-Disubstituted indoleZika Virus (ZIKV)NS2B-NS3 Protease Inhibition1-3 µM mdpi.com

Investigation of Molecular Mechanisms of Action

The biological effects of this compound derivatives stem from their interactions with specific molecular targets. Mechanistic studies have focused on their ability to inhibit key enzymes, bind to cellular receptors, and modulate biological signaling pathways.

Enzyme Inhibition Studies (e.g., P450 Arom, Topoisomerase II)

P450 Aromatase Inhibition: Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is a critical enzyme in estrogen biosynthesis. d-nb.info Its inhibition is a key strategy in contexts where estrogen levels are a contributing factor. Indole derivatives have been designed and synthesized as potent aromatase inhibitors. d-nb.infonih.gov For example, certain indole aryl sulfonamides and 2-methyl indole hydrazones have shown significant inhibitory activity against human placental aromatase. d-nb.infonih.gov Some hybrid molecules have demonstrated exceptional potency with GI₅₀ values in the nanomolar range (25 nM and 28 nM). d-nb.infonih.gov These nonsteroidal derivatives interact with the enzyme's active site, effectively blocking the conversion of androgens to estrogens. d-nb.infonih.gov

Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that manages DNA topology during replication and transcription. Its inhibition can lead to DNA damage and trigger cell death, making it a valuable target. Various classes of indole derivatives, including 3-methyl-2-phenyl-1H-indoles, indenoindolones, and indolizino[6,7-b]indoles, have been identified as potent inhibitors of human topoisomerase II. mdpi.commdpi.comnih.gov Studies have shown a strong correlation between the antiproliferative effect of these compounds and their ability to inhibit the relaxation activity of topoisomerase II. mdpi.com These agents can function by stabilizing the enzyme-DNA cleavage complex or by preventing ATP binding to the ATPase domain of the enzyme, thereby disrupting its catalytic cycle.

The following table presents data on the enzyme inhibitory activity of selected indole derivatives.

Compound ClassTarget EnzymeActivityIC₅₀ / GI₅₀Reference
Indole-pyrazine hybridAromatase (CYP19A1)Inhibition25 nM d-nb.infonih.gov
Indole aryl sulfonamideAromatase (CYP19A1)Inhibition0.16 µM d-nb.infonih.gov
3-Methyl-2-phenyl-1H-indole derivativeTopoisomerase IIInhibition< 5 µM (GI₅₀) mdpi.com
Indole-containing derivativeM. tuberculosis Gyrase (Type II Topoisomerase)InhibitionNot Specified
Indenoindolone derivativeTopoisomerase IIαSpecific InhibitionNot Specified nih.gov

Receptor Binding Affinity and Ligand-Target Interactions

The biological activity of indole derivatives is fundamentally linked to their ability to bind with high affinity and specificity to their molecular targets. Molecular docking and other computational studies have been instrumental in elucidating these interactions at an atomic level.

For instance, in the case of aromatase inhibitors, docking studies have revealed that indole-based compounds fit within the deep, hydrophobic active site of the enzyme. d-nb.infonih.gov Key interactions often involve the heme group at the catalytic center and surrounding amino acid residues such as Met374, Arg115, and Val370, which are critical for substrate binding. d-nb.infonih.gov The indole scaffold serves as an anchor, while various substituents form hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex and determine inhibitory potency.

Similarly, for HIV fusion inhibitors that target gp41, studies have shown that indole compounds bind within a conserved hydrophobic pocket on the protein. acs.org The flexibility of these molecules allows them to conform to the contours of this pocket, mimicking the interactions of natural peptide inhibitors. acs.org A strong correlation has been observed between the experimental binding affinities of these compounds for the hydrophobic pocket and their fusion inhibitory activity, confirming this as a valid target. acs.org

Modulation of Specific Biological Pathways

Derivatives of this compound can exert profound effects on cellular function by modulating key biological pathways, particularly those involved in cell cycle regulation and programmed cell death (apoptosis).

Induction of Apoptosis: Many indole alkaloids and their synthetic derivatives are potent inducers of apoptosis. They can trigger this process through both the extrinsic and intrinsic pathways. nih.gov

Extrinsic Pathway: Some compounds activate this pathway by increasing the expression of death ligands like Tumor Necrosis Factor-α (TNF-α), which in turn leads to the activation of initiator caspase-8.

Intrinsic (Mitochondrial) Pathway: This is a common mechanism for indole derivatives. They can modulate the balance of the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). acs.orgmdpi.com This shift in balance causes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death. acs.orgmdpi.com

Cell Cycle Arrest: Indole derivatives frequently cause cell cycle arrest, preventing cell proliferation. This arrest can occur at different phases, most commonly the G1 or G2/M phase. d-nb.infomdpi.comnih.gov The mechanism often involves the modulation of cyclin-dependent kinases (CDKs), the core regulators of the cell cycle. For example, Indole-3-carbinol (I3C) and its derivatives can induce a G1 arrest by down-regulating the transcription of CDK6 and inhibiting the activity of CDK2. d-nb.info Furthermore, these compounds can up-regulate CDK inhibitors like p21 and influence the tumor suppressor protein p53, which plays a central role in halting the cell cycle in response to cellular stress. mdpi.com

Beyond apoptosis and cell cycle, indole derivatives have been shown to influence other critical signaling pathways, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which are central to cell survival, proliferation, and inflammation. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For this compound derivatives, these investigations have provided valuable insights into how specific structural modifications influence their antiviral and enzyme-inhibitory activities.

Antiviral Agents: In the development of RSV fusion inhibitors, SAR studies revealed that a chloro-substitution at the 5-position of the indole ring, combined with a sulfonyl side chain, was critical for potent antiviral activity. nih.gov For HCV inhibitors, the stereochemistry of the molecule was found to be determinant, with R-isomers exhibiting significantly stronger anti-HCV activity than their S-isomer counterparts. karger.com Furthermore, the introduction of a fluorine atom at the C-6 position of certain tricyclic indole derivatives led to an improvement in inhibitory activity. karger.com In the case of ZIKV protease inhibitors, the presence of a 3-carboxamide group on the indole scaffold was identified as being essential for activity. mdpi.com

Enzyme Inhibitors: For indole-based aromatase inhibitors, the position of substitution on the indole ring plays a vital role. Studies on indole aryl sulfonamides showed that attaching the indole ring at the C-5 position resulted in a potent inhibitor (IC₅₀ = 0.16 µM), whereas direct substitution at the C-3 or C-6 positions led to a loss of potency. d-nb.infonih.gov

These SAR findings are instrumental in guiding the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles.

Future Directions and Emerging Research Perspectives for 1h Indole 1 Acetonitrile

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and environmentally benign synthetic routes is a primary focus for the future of 1H-Indole-1-acetonitrile and its derivatives. Research is moving beyond traditional methods, which often require harsh conditions, towards greener and more sustainable approaches.

Key areas of innovation include:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for constructing indole (B1671886) rings under mild conditions. nih.govacs.org This method can be employed even within living cells, demonstrating its biocompatibility and potential for in-situ synthesis. nih.gov For example, photocatalytic conversion of styryl aryl azides can produce indoles efficiently in various solvents, including aqueous mixtures and cell culture media. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates reaction times and often improves yields for the synthesis of indole derivatives. tandfonline.comresearchgate.net This technique is a cornerstone of green chemistry, reducing energy consumption and allowing for rapid, one-pot procedures. tandfonline.com

Green Solvents and Catalysts: There is a growing emphasis on replacing volatile and toxic organic solvents with greener alternatives like water, bio-based solvents (e.g., Cyrene), or ionic liquids. google.comacs.org The use of reusable, environmentally friendly catalysts is also a key trend in making indole synthesis more sustainable. google.comresearchgate.net

Cross-Coupling Reactions: Advanced cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are being employed to create highly functionalized and polysubstituted indole-2-carbonitriles, a class to which this compound belongs. nih.govresearchgate.net These methods allow for the precise introduction of diverse functional groups onto the indole scaffold. nih.gov

MethodKey FeaturesAdvantagesReference
Visible-Light Photocatalysis Uses a photocatalyst (e.g., Ru-based) and light to drive the reaction.Mild conditions, high efficiency, compatible with biological environments. nih.govacs.org
Microwave-Assisted Synthesis Employs microwave irradiation to heat the reaction mixture.Rapid reaction times, high yields, one-pot synthesis potential. tandfonline.com
Green Catalyst Systems Utilizes catalysts like bissulfonic acid type acidic ionic liquids in water.Environmentally friendly, reusable catalyst, simple product separation. google.com
Palladium-Catalyzed Cross-Coupling Enables the formation of C-C bonds with various coupling partners.High functional group tolerance, allows for complex molecular architectures. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound derivatives. Advanced modeling techniques allow researchers to predict molecular properties and biological activities, thereby guiding synthetic efforts and reducing reliance on trial-and-error experimentation.

Density Functional Theory (DFT): DFT studies are employed to investigate the electronic structure, stability, and reactivity of indole derivatives. researchgate.netniscpr.res.in These calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and designing materials with specific electronic properties. researchgate.netniscpr.res.in

Molecular Docking: This technique simulates the binding of a ligand (such as an indole derivative) to the active site of a biological target, like an enzyme or receptor. hakon-art.comnih.govbiointerfaceresearch.com By predicting binding affinities and interaction modes, molecular docking helps in identifying promising drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For indole derivatives, QSAR can predict antiproliferative activity against cancer cell lines, helping to prioritize the synthesis of compounds with the highest potential efficacy. biointerfaceresearch.com

Computational MethodApplication for Indole DerivativesKey InsightsReference
Density Functional Theory (DFT) Calculation of electronic properties, stability, and reactivity.Predicts reaction pathways and suitability for electronic materials. researchgate.netniscpr.res.in
Molecular Docking Simulation of binding to protein targets (e.g., estrogen receptors).Identifies key interactions and predicts binding affinity for drug design. hakon-art.combiointerfaceresearch.com
QSAR Correlating molecular structure with antiproliferative activity.Develops predictive models to guide the design of potent anticancer agents. biointerfaceresearch.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While indole-based compounds are known to interact with a range of biological targets, ongoing research is focused on identifying novel targets and elucidating the precise molecular mechanisms underlying their therapeutic effects. This exploration is crucial for developing next-generation therapies with improved specificity and reduced side effects.

Recent research has highlighted several promising areas:

Tropomyosin Receptor Kinase (TRK) Inhibition: Derivatives of 1H-indole-3-carbonitrile are being investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a key target in cancers driven by NTRK gene fusions. nih.gov Mechanistic studies show that these compounds can induce cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov

Targeting Protein Kinases and DNA Topoisomerases: The indole scaffold is a "privileged framework" in the design of anticancer agents that target fundamental cellular processes. mdpi.com Many indole derivatives exert their effects by inhibiting protein kinases, which are crucial for cell signaling, or DNA topoisomerases, which are essential for DNA replication. mdpi.com

Modulation of Hormone Receptors: Certain 2-phenyl-1H-indole derivatives have shown the ability to bind to hormone receptors like the estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com This makes them potential candidates for developing treatments for hormone-dependent cancers, such as specific types of breast cancer. biointerfaceresearch.com

Biological TargetTherapeutic AreaMechanistic PathwayReference
Tropomyosin Receptor Kinase (TRK) Oncology (NTRK fusion cancers)Inhibition of phosphorylated TRK, cell cycle arrest, apoptosis induction. nih.gov
Protein Kinases OncologyInhibition of phosphate-group transfer, disrupting cancer cell signaling. mdpi.com
DNA Topoisomerase Oncology, AntimicrobialPrevents the relaxation of DNA supercoiling, inhibiting replication and transcription. mdpi.com
Estrogen/Progesterone Receptors Oncology (Breast Cancer)Binds to hormone receptors to inhibit the proliferation of hormone-sensitive cancer cells. biointerfaceresearch.com

Design and Synthesis of Next-Generation Functional Materials

The unique electronic and structural properties of the indole ring make this compound and its derivatives attractive building blocks for the creation of advanced functional materials. Research in this area explores applications beyond biology, venturing into materials science and electronics.

Emerging applications include:

Polymers and Nanomaterials: this compound can serve as a precursor in the development of novel polymers and nanomaterials. chemimpex.com The incorporation of the indole moiety can enhance properties such as thermal stability and electrical conductivity. chemimpex.com For instance, sustainable aromatic polyesters incorporating 1,5-disubstituted indole units have been synthesized, demonstrating the versatility of the indole core in polymer chemistry. nih.gov

Organic Electronics: The electron-rich nature of the indole system makes it suitable for use in organic electronic devices. Research is underway to design indole-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Crosslinked Materials: The reactivity of the indole ring allows for the creation of crosslinked polymeric materials. For example, indole-containing polyesters can be crosslinked using agents like iodine, resulting in materials with altered physical properties, such as swelling behavior, which is relevant for applications in drug delivery or material reinforcement. nih.gov

Material TypeRole of Indole-1-acetonitrile MoietyPotential ApplicationReference
Aromatic Polyesters Serves as a sustainable aromatic monomer unit.Development of bio-based and processable polymers. nih.gov
Crosslinked Polymers Acts as a reactive site for forming crosslinks between polymer chains.Creation of materials with tunable swelling properties for smart gels or coatings. nih.gov
Conductive Nanomaterials Functions as a building block to enhance conductivity and stability.Advanced electronics, sensors, and energy storage devices. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1H-Indole-1-acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of indole derivatives like this compound often employs palladium-catalyzed cross-coupling reactions. For example, Heck or Suzuki-Miyaura couplings can introduce nitrile groups at the indole C1 position. Key variables include catalyst choice (e.g., Pd(OAc)₂ with phosphine ligands), solvent systems (acetonitrile or DMF), and temperature (80–120°C). Yield optimization requires inert atmosphere (N₂/Ar), controlled stoichiometry of reactants, and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound and verify its purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify indole protons (aromatic region, δ 6.5–8.5 ppm) and acetonitrile’s nitrile carbon (δ ~120 ppm).
  • IR : Confirm nitrile group (C≡N stretch at ~2240 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 158.16 (calculated for C₈H₆N₄) with fragmentation patterns matching indole backbone .
  • Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or light. For solutions, use anhydrous acetonitrile as a solvent and include desiccants (molecular sieves) .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data for this compound under varying pH or solvent systems?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (pH, solvent purity, temperature).
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies in different solvents. Discrepancies may arise from solvent polarity effects on transition states .

Q. What strategies optimize multi-step synthesis yields for this compound derivatives?

  • Methodological Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to screen catalysts, ligands, and bases.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hours) and improve selectivity.
  • Workup Efficiency : Employ liquid-liquid extraction (ethyl acetate/water) followed by flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to design experiments probing substituent electronic effects on this compound’s reactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups at indole positions C4–C7.
  • Electrochemical Analysis : Cyclic voltammetry (e.g., CH Instruments) to measure oxidation potentials.
  • Theoretical Correlation : Hammett plots comparing substituent σ values with reaction rates .

Q. What advanced analytical methods quantify trace this compound in environmental or biological matrices?

  • Methodological Answer :

  • Sample Prep : Solid-phase extraction (C18 cartridges) for matrix cleanup.
  • LC-MS/MS : Multiple reaction monitoring (MRM) with deuterated internal standards (e.g., d₄-acetonitrile) for calibration.
  • Detection Limits : Achieve ppb-level sensitivity using electrospray ionization (ESI) in positive ion mode .

Q. How to address discrepancies in reported spectroscopic data for derivatives?

  • Methodological Answer :

  • Reference Standards : Cross-validate with certified materials (e.g., NIST reference data).
  • Collaborative Studies : Share raw NMR/FTIR data via platforms like Zenodo for peer verification.
  • Error Analysis : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and batch-to-batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Indole-1-acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.